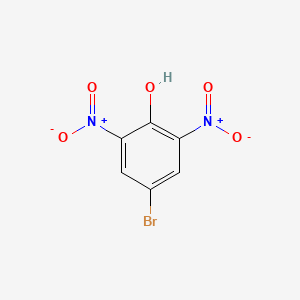

4-Bromo-2,6-dinitrophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-2,6-dinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2O5/c7-3-1-4(8(11)12)6(10)5(2-3)9(13)14/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPSWRWYMQBAIDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00193481 | |

| Record name | Phenol, 4-bromo-2,6-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40466-95-3 | |

| Record name | Phenol, 4-bromo-2,6-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040466953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-bromo-2,6-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 2,6 Dinitrophenol

Purification and Yield Optimization in 4-Bromo-2,6-dinitrophenol Synthesis

The successful synthesis of this compound is contingent not only on the chosen synthetic route but also on the subsequent purification and optimization of the reaction yield. Rigorous purification is necessary to remove unreacted starting materials, byproducts, and isomers, ensuring the final product meets the required purity standards for its intended applications. Yield optimization, on the other hand, is crucial for making the synthesis process more efficient and cost-effective.

Purification Methodologies

The crude this compound, as obtained from synthesis, is typically an impure solid that requires further purification. The primary methods employed for the purification of this and structurally similar compounds are extraction, recrystallization, and column chromatography.

Extraction: Following the nitration of 4-bromo-2-nitrophenol, a common work-up procedure involves quenching the reaction mixture in ice water. This step is often followed by liquid-liquid extraction to separate the desired product from the aqueous phase, which contains inorganic acids and other water-soluble impurities. A typical procedure involves extracting the organic layer with a suitable solvent like chloroform. The organic extracts are then combined, dried over an anhydrous salt such as magnesium sulfate (B86663), and the solvent is removed under reduced pressure to yield the crude solid product. chemicalbook.com

Recrystallization: Recrystallization is a fundamental technique for purifying solid organic compounds. The choice of solvent is critical and is determined by the solubility of the crude product; the ideal solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature. For compounds structurally similar to this compound, various solvent systems have been proven effective. For instance, 4-bromo-2,6-di-tert-butylphenol (B72302) can be recrystallized from an ethanol-water mixture. orgsyn.org For other halogenated dinitrophenols, petroleum ether has been used as a recrystallization solvent. The process generally involves dissolving the crude solid in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals, leaving impurities dissolved in the mother liquor.

Column Chromatography: Column chromatography is a highly effective method for separating compounds based on their differential adsorption onto a stationary phase. For nitrophenols, silica (B1680970) gel is a commonly used stationary phase. The separation is achieved by eluting the mixture through the column with a suitable solvent system (mobile phase). The polarity of the solvent system is optimized to achieve the best separation between the desired product and any impurities. More polar compounds will adhere more strongly to the polar silica gel and thus elute more slowly, while less polar compounds will travel down the column more quickly. The progress of the separation can be monitored by techniques such as Thin-Layer Chromatography (TLC). For related brominated phenols, HPLC (High-Performance Liquid Chromatography), a more advanced form of column chromatography, can be employed for both analytical and preparative-scale purification. sielc.com

Yield Optimization

One documented synthesis of this compound involves the nitration of 4-bromo-2-nitrophenol. chemicalbook.com The specifics of this synthesis are detailed in the table below.

| Starting Material | Reagents | Solvent | Reaction Conditions | Reported Yield | Reference |

|---|---|---|---|---|---|

| 4-Bromo-2-nitrophenol | Fuming Nitric Acid (1.5 M) | Dichloromethane (B109758) | 0°C to room temperature, 3 hours | 53% | chemicalbook.com |

Optimization of this yield would involve systematically varying the reaction parameters. For instance, altering the concentration of nitric acid, changing the reaction temperature, or modifying the reaction time could lead to an improvement in the yield. The formation of unwanted byproducts, such as other isomers or over-nitrated products, can be minimized by carefully controlling these conditions.

While specific optimization studies for this compound are not extensively documented in publicly available literature, research on the synthesis of similar compounds provides valuable insights. For example, studies on the mononitration of phenols have shown that using milder nitrating agents, such as bismuth(III) nitrate (B79036) or iron(III) nitrate, can lead to higher selectivity and yields of the desired product while minimizing the formation of over-nitrated compounds. researchgate.net Microwave-assisted nitration has also been explored as a more hazard-free method, although in some cases, it has resulted in lower yields that require further optimization. chemrj.org

The table below, adapted from research on the synthesis of substituted phenols, illustrates how the choice of reagents and reaction conditions can be optimized to improve the yield of a desired product. While this data is for a different, though related, synthetic transformation, it demonstrates the principles of yield optimization.

| Entry | Starting Material | Nitrating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 4-Phenylphenol | Bi(NO₃)₃ · 5H₂O (1.0 eq) | Acetone | 20 | 70 |

| 2 | 4-Phenylphenol | Bi(NO₃)₃ · 5H₂O (0.5 eq) | Acetone | 20 | 85 |

| 3 | 4-Phenylphenol | Fe(NO₃)₃ · 9H₂O (1.0 eq) | Acetone | 20 | 80 |

| 4 | 4-Phenylphenol | Fe(NO₃)₃ · 9H₂O (0.5 eq) | Acetone | 20 | 92 |

Adapted from a study on the mononitration of phenols, illustrating the effect of different nitrating agents and stoichiometry on product yield. researchgate.net

Ultimately, achieving a high yield of pure this compound requires a systematic approach to both the synthesis and the purification stages. Careful control of reaction parameters is key to maximizing the formation of the desired product, while a well-chosen purification strategy is essential for isolating it in high purity.

Chemical Reactivity and Transformation Studies of 4 Bromo 2,6 Dinitrophenol

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group is a primary site for reactions leading to the formation of various derivatives.

The phenolic hydroxyl group of 4-Bromo-2,6-dinitrophenol can undergo esterification to form corresponding esters. smolecule.com This reaction is a common transformation for phenols, allowing for the modification of the compound's physical and chemical properties. For instance, the formation of acetate (B1210297) esters is a well-documented pathway for related nitrophenols. The synthesis of 4-bromo-2,6-dinitrobenzyl acetate, a closely related compound, proceeds via standard esterification methods, highlighting the accessibility of this functional group. rsc.org

The table below outlines a representative esterification reaction.

| Reactant | Reagent | Product |

| This compound | Acetic Anhydride/Acid Chloride | 4-Bromo-2,6-dinitrophenyl acetate |

These ester derivatives are often valuable as intermediates in more complex synthetic sequences. smolecule.com

Reactivity of the Nitro Groups

The two nitro groups are highly susceptible to reduction and also influence the potential for further substitution on the aromatic ring.

The nitro groups on the aromatic ring can be reduced to amino groups, yielding aminophenolic derivatives. smolecule.com This transformation is typically achieved using reducing agents such as iron or tin in an acidic medium. smolecule.com The selective reduction of nitro groups in the presence of other reducible functionalities is a key strategy in the synthesis of complex aromatic compounds. grafiati.comrsc.org For dinitro compounds, it is often possible to achieve selective reduction of one nitro group over the other, or reduction of both, depending on the reaction conditions and the reducing agent employed. dergipark.org.tr Studies on related compounds, such as 2,6-dibromo-4-nitrosophenol, show that reduction with tin and hydrochloric acid yields the corresponding aminophenol. rsc.org Biological systems and specific catalysts like palladium-doped TiO2 have also been shown to effectively and chemoselectively reduce aromatic nitro compounds to their amino analogs. grafiati.comnih.gov

Commonly employed methods for the reduction of aromatic nitro compounds are summarized below.

| Reducing Agent/System | Conditions | Outcome |

| Tin (Sn) and Hydrochloric Acid (HCl) | Acidic medium | Reduction of nitro groups to amino groups. smolecule.comrsc.org |

| Iron (Fe) in Acidic Conditions | Acidic medium | Standard method for nitro group reduction. smolecule.com |

| Catalytic Hydrogenation (e.g., Pd/C) | H₂ gas, various solvents | Can selectively reduce nitro groups; may affect other functional groups. rsc.org |

| Sodium Sulfide (Na₂S) | Selective reduction of aromatic/aliphatic nitro groups. grafiati.com |

The resulting 4-bromo-2,6-diaminophenol or the mono-amino derivatives are important synthetic intermediates.

While the two existing nitro groups are strongly deactivating, further nitration of this compound can occur under harsh conditions. smolecule.com Treatment with strong nitrating agents can lead to the introduction of an additional nitro group, forming higher nitrated species. For example, the synthesis of 4-bromo-2,3,6-trinitrophenol has been documented. sorbonne-universite.fr However, vigorous nitration of substituted phenols can also lead to side reactions, including displacement of existing substituents or ring scission. rsc.org The nitration of 4-hydroxyphenylglycine derivatives under certain conditions has been shown to yield picric acid (2,4,6-trinitrophenol), demonstrating the possibility of displacing other groups during nitration. psu.edu

| Starting Material | Reagent | Product |

| This compound | Strong Nitrating Agent (e.g., Fuming HNO₃) | 4-Bromo-2,3,6-trinitrophenol sorbonne-universite.fr |

Halogen Substitution and Aryl Coupling Reactions

The bromine atom at the 4-position can be replaced via nucleophilic aromatic substitution or participate in cross-coupling reactions. The electron-withdrawing nitro groups activate the ring towards nucleophilic attack, making substitution of the halogen possible. The synthesis of 4-bromo-2,3-dinitrophenol from 1,4-dibromo-2,3-dinitrobenzene by nucleophilic substitution with sodium hydroxide (B78521) demonstrates this enhanced reactivity. nih.gov

Furthermore, the bromo-substituent allows for palladium-catalyzed C-C bond-forming reactions, such as Suzuki or Heck couplings. google.com These reactions are powerful tools for creating more complex molecular architectures. For instance, Suzuki cross-coupling has been successfully performed on the closely related 4-bromo-2,6-dinitrotoluene to link a methoxyphenyl group to the aromatic ring. rsc.org

Mechanistic Investigations of Electrophilic Substitution in Related Halogenated Nitrophenols

The mechanism of further electrophilic substitution on a ring like that of this compound is governed by the directing effects of the existing substituents. The hydroxyl group is a powerful activating group and is ortho-, para-directing. testbook.comphysicsandmathstutor.com Conversely, the nitro groups are strongly deactivating and are meta-directing. physicsandmathstutor.com The bromine atom is deactivating but ortho-, para-directing.

In this compound, the positions ortho to the hydroxyl group (positions 2 and 6) are already occupied. The position para to the hydroxyl group (position 4) is occupied by bromine. Therefore, any further electrophilic attack is directed to the remaining open positions (3 and 5). The powerful ortho-, para-directing influence of the hydroxyl group, combined with the meta-directing influence of the two nitro groups, creates a complex electronic environment. Electrophilic substitution, such as further nitration, would likely occur at the positions least deactivated, which are meta to the nitro groups (positions 3 and 5). The formation of 4-bromo-2,3,6-trinitrophenol indicates that substitution occurs at the 3-position. sorbonne-universite.fr

The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the π-system of the benzene (B151609) ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. testbook.comescholarship.org The stability of this intermediate is influenced by the substituents present. The final step is the loss of a proton from the site of attack to restore the aromaticity of the ring. For phenols, the high electron density of the ring facilitates this attack, often allowing reactions to proceed under milder conditions than for benzene itself. testbook.comphysicsandmathstutor.com

Comparative Reactivity Studies with Dinitrophenol Isomers

The chemical reactivity of dinitrophenol compounds is profoundly influenced by the isomeric position of the two nitro groups on the phenol (B47542) ring. These positions dictate the electronic environment of the aromatic system and the phenolic hydroxyl group, leading to significant differences in acidity, susceptibility to substitution reactions, and rates of reduction. The introduction of a halogen substituent, as in this compound, further modifies this reactivity profile through inductive and resonance effects.

Research into the dinitrophenol isomers demonstrates that the arrangement of the electron-withdrawing nitro groups is a critical factor in their chemical behavior. When nitro groups are situated at the ortho and para positions relative to the hydroxyl group (e.g., 2,4-dinitrophenol (B41442) and 2,6-dinitrophenol), their strong electron-withdrawing nature is fully expressed through both resonance and inductive effects. This electronic pull delocalizes the negative charge of the corresponding phenoxide ion, significantly increasing the phenol's acidity compared to isomers where the nitro groups are in meta positions. pearson.com

Acidity Comparison

A primary measure of reactivity for phenolic compounds is their acid dissociation constant (pKa). The pKa value indicates the ease with which the hydroxyl proton can be released. A lower pKa value corresponds to a stronger acid. The electron-withdrawing nitro groups stabilize the resulting phenoxide anion, making dinitrophenols more acidic than phenol itself.

Comparative studies show distinct differences in acidity among the dinitrophenol isomers. 2,4-Dinitrophenol is noted to be a stronger acid than 3,5-dinitrophenol. pearson.com This is because the nitro groups at the 2- and 4-positions can effectively delocalize the negative charge of the phenoxide ion through resonance, a stabilizing effect that is not possible for nitro groups at the 3- and 5-positions. Similarly, 2,4-dinitrophenol is generally more acidic than the 2,6-isomer. The addition of a halogen, another electron-withdrawing group, further increases acidity, as seen in the comparison of 6-Bromo-2,4-dinitrophenol with 2,4-dinitrophenol. cdnsciencepub.com

Table 1: Acidity (pKa) of Selected Dinitrophenol Isomers

| Compound | pKa Value | Reference |

|---|---|---|

| 2,4-Dinitrophenol | ~4.0 - 4.1 | pearson.comchemicalbook.com |

| 2,6-Dinitrophenol (B26339) | ~3.97 | nih.gov |

| 3,5-Dinitrophenol | 6.7 | pearson.com |

| 6-Bromo-2,4-dinitrophenol | 2.35 | cdnsciencepub.com |

| 6-Chloro-2,4-dinitrophenol | 2.01 | cdnsciencepub.com |

Reactivity in Substitution Reactions

The electron-deficient nature of the dinitrophenol ring system makes it susceptible to nucleophilic aromatic substitution, a reaction that is difficult for benzene itself. The activating effect of the nitro groups facilitates the attack of nucleophiles. Comparative studies on dinitroanisole derivatives, which serve as models for dinitrophenols, have shown that the 2,6-dinitro isomer can exhibit greater reactivity than the 2,4-dinitro isomer in reactions with nucleophiles like piperidine. rsc.org In this research, the rate of reaction to form 2,6-dinitrophenol from 2,6-dinitroanisole (B1268829) was found to be greater than the analogous reaction for the 2,4-isomer, suggesting that the steric environment and the stability of the reaction intermediate are key factors influenced by isomer structure. rsc.org

Conversely, the dinitrophenol ring is deactivated towards electrophilic aromatic substitution due to the powerful electron-withdrawing character of the nitro groups. While the hydroxyl group is a strong activating group, further substitution, such as nitration, requires harsh reaction conditions. smolecule.com

Reactivity in Reduction Reactions

The nitro groups of dinitrophenols can be chemically or biologically reduced to form aminophenols. The rate of this transformation also appears to be dependent on the isomeric structure. While direct comparative kinetic data for in vitro chemical reduction is sparse, toxicokinetic studies in animals provide an indirect measure of metabolic reactivity. A study measuring the elimination half-times of the six dinitrophenol isomers after administration to rats found significant differences. nih.gov The 2,4- and 2,6-isomers were eliminated much more slowly than the other isomers, suggesting they are metabolized (a process that often involves nitroreduction) at a different, slower rate. nih.gov

Table 2: Estimated Elimination Half-Times of Dinitrophenol Isomers in Rats

| Isomer | Estimated Half-Time (minutes) | Reference |

|---|---|---|

| 2,3-Dinitrophenol | 12.5 | nih.gov |

| 2,4-Dinitrophenol | 225.0 | nih.gov |

| 2,5-Dinitrophenol | 13.0 | nih.gov |

| 2,6-Dinitrophenol | 210.0 | nih.gov |

| 3,4-Dinitrophenol | 11.5 | nih.gov |

| 3,5-Dinitrophenol | 2.1 | nih.gov |

Spectroscopic Investigations of 4 Bromo 2,6 Dinitrophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local electronic environment of atomic nuclei, providing detailed information about molecular structure.

The ¹H NMR spectrum of 4-Bromo-2,6-dinitrophenol is predicted to be relatively simple, reflecting the symmetry of the molecule. The key expected signals are:

Aromatic Protons (H-3/H-5): The two protons on the aromatic ring, at positions 3 and 5, are chemically equivalent due to the molecule's symmetry. They are expected to produce a single signal. This signal would appear as a singlet, as there are no adjacent protons to cause spin-spin splitting. The strong electron-withdrawing nature of the two nitro groups at positions 2 and 6 would significantly deshield these protons, shifting their resonance to a high chemical shift (downfield), likely in the range of 8.5–9.0 ppm.

Hydroxyl Proton (-OH): The phenolic hydroxyl proton would give rise to a separate signal. Its chemical shift can be highly variable and is dependent on factors like solvent, concentration, and temperature. Due to intramolecular hydrogen bonding with one of the adjacent nitro groups, this proton is expected to be significantly deshielded and may appear as a broad singlet at a very high chemical shift, potentially above 11 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| H-3, H-5 | 8.5 - 9.0 | Singlet (s) | Deshielded due to two adjacent electron-withdrawing nitro groups. |

| 1-OH | > 11 | Broad Singlet (br s) | Deshielded due to intramolecular hydrogen bonding and acidic nature. |

Due to molecular symmetry, the ¹³C NMR spectrum of this compound is expected to display only four distinct signals for the six carbon atoms in the benzene (B151609) ring. The predicted assignments are based on the electronic effects of the substituents (–OH, –Br, –NO₂).

C1 (C-OH): The carbon atom bonded to the hydroxyl group is expected to be significantly deshielded by the electronegative oxygen atom, placing its signal in the 150–158 ppm range.

C2/C6 (C-NO₂): The two carbon atoms bonded to the nitro groups are chemically equivalent. The strong electron-withdrawing effect of the nitro groups would deshield these carbons, with signals typically appearing in the 135–145 ppm region.

C3/C5 (C-H): These two equivalent carbons are attached to hydrogen atoms. Their signals are expected in the aromatic region, likely between 120–128 ppm.

C4 (C-Br): The carbon atom directly attached to the bromine atom. While bromine is electronegative, heavier halogens can exert a shielding "heavy atom effect" on their ipso-carbon. This would shift the C4 signal upfield (to a lower ppm value) compared to what would be expected based on electronegativity alone, likely placing it in the 110–120 ppm range.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Notes |

| C1 | 150 - 158 | Attached to the electronegative hydroxyl group. |

| C4 | 110 - 120 | Attached to bromine; influenced by the heavy atom effect. |

| C2, C6 | 135 - 145 | Attached to electron-withdrawing nitro groups. |

| C3, C5 | 120 - 128 | Standard aromatic C-H. |

Vibrational Spectroscopy

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to its specific functional groups.

O-H Stretching: A broad absorption band is expected in the 3100–3400 cm⁻¹ region, characteristic of the phenolic hydroxyl group involved in strong intramolecular hydrogen bonding with an adjacent nitro group.

Aromatic C-H Stretching: A weaker absorption should appear just above 3000 cm⁻¹.

NO₂ Stretching: Two distinct and strong bands are characteristic of the nitro groups. The asymmetric stretching vibration (νas) is expected around 1520–1560 cm⁻¹, while the symmetric stretching vibration (νs) should appear in the 1330–1360 cm⁻¹ range.

C=C Aromatic Ring Stretching: Several medium to strong bands are expected in the 1400–1600 cm⁻¹ region.

C-Br Stretching: The stretching vibration for the carbon-bromine bond is expected to appear as a weak to medium band in the low-frequency region of the spectrum, typically between 500–650 cm⁻¹.

FT-Raman spectroscopy provides complementary information to FT-IR. Vibrations that are symmetric and involve less polar bonds tend to be more intense in the Raman spectrum.

NO₂ Symmetric Stretching: The symmetric stretch of the nitro groups around 1330–1360 cm⁻¹ is typically a very strong and prominent band in the Raman spectrum of nitrated aromatic compounds.

Aromatic Ring Vibrations: Symmetric "ring breathing" vibrations, where the entire benzene ring expands and contracts, are often strong in the Raman spectrum and would be expected in the 990–1050 cm⁻¹ region.

C-Br Stretching: The C-Br stretch (500–650 cm⁻¹) is also expected to be Raman active.

X-ray Crystallography and Solid-State Structural Elucidation

To date, a definitive crystal structure of this compound determined by single-crystal X-ray diffraction has not been reported in widely available scientific literature. Such an analysis would provide precise data on its solid-state conformation.

An X-ray crystallographic study would be expected to confirm several key structural features:

Molecular Geometry: It would provide precise bond lengths and angles for all atoms, confirming the planarity of the benzene ring.

Intramolecular Hydrogen Bonding: The analysis would verify the presence of a strong intramolecular hydrogen bond between the phenolic proton and the oxygen atom of one of the ortho-nitro groups. The O-H···O distance would quantify the strength of this interaction.

Nitro Group Orientation: The torsion angles of the nitro groups with respect to the plane of the benzene ring would be determined. Steric hindrance between the nitro groups and the adjacent hydroxyl group may cause them to be slightly twisted out of the ring plane.

Crystal Packing: It would reveal how individual molecules of this compound arrange themselves in the crystal lattice, identifying any intermolecular interactions such as π-π stacking or halogen bonding that contribute to the stability of the solid state.

Single-Crystal X-ray Diffraction Analysis of Related Brominated Phenols and Dinitrophenols

The crystal structure of 2-bromo-4,6-dinitrophenol was determined to be in the monoclinic space group P2₁/c. iucr.org The analysis revealed a nearly planar conformation of the benzene ring, with the nitro groups twisted slightly with respect to the ring. iucr.org Specifically, the nitro group at the C4 position (para to the hydroxyl group) forms an angle of 5.0° with the ring plane, while the nitro group at the C6 position (ortho to the hydroxyl group) is twisted by 9.4°. iucr.org This difference is attributed to the steric hindrance and the formation of an intramolecular hydrogen bond involving the ortho nitro group. iucr.org

The bond lengths within the 2-bromo-4,6-dinitrophenol molecule reflect the electronic effects of the substituents. The C(1)-O(1) bond distance of 1.333 Å is shorter than typical phenolic C-O bonds, suggesting some double-bond character. iucr.org The C-N bond lengths are also informative; for instance, the C(6)-N(6) distance is 1.451 Å. iucr.org The structural parameters for this closely related isomer provide a reliable model for predicting the geometry of this compound.

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₃BrN₂O₅ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.9319 (6) |

| b (Å) | 9.6849 (9) |

| c (Å) | 14.9813 (15) |

| β (°) | 98.668 (8) |

| Z (formula units/cell) | 4 |

| Calculated Density (g cm⁻³) | 2.0532 (3) |

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks

Hydrogen bonding plays a critical role in the structure and properties of nitrophenols. researchgate.netnih.gov In the case of dinitrophenols with a hydroxyl group and an ortho-nitro group, a strong intramolecular hydrogen bond is typically formed.

| Atom 1 | Atom 2 | Distance (Å) | Interaction Type |

|---|---|---|---|

| O(1) | O(61) | 2.599 (7) | Intramolecular Hydrogen Bond |

| C(1) | O(1) | 1.333 (6) | Covalent Bond |

| C(6) | N(6) | 1.451 (7) | Covalent Bond |

Electronic Spectroscopy and Photophysical Properties

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, providing information about its electronic transitions. edinst.com The UV-Vis spectrum of nitrophenols is characterized by strong absorption bands corresponding to π → π* transitions within the aromatic system, which are significantly influenced by the substituents. The nitro and bromo groups, being strong electron-withdrawing and moderately deactivating groups, respectively, are expected to cause a bathochromic (red) shift in the absorption maxima compared to phenol (B47542).

Studies on related compounds, such as 3,4-dinitrophenol, have been conducted to understand their electronic properties and interactions. acs.org Research on 2,4-dinitrophenol (B41442) (2,4-DNP) indicates that its absorption spectrum overlaps with the emission spectrum of certain fluorescent materials, with absorption occurring in the 360-440 nm range. scielo.br This absorption is attributed to the conjugated system extended by the electron-withdrawing nitro groups. For this compound, the presence of two nitro groups and a bromine atom on the phenolic ring would lead to a highly electron-deficient aromatic system. This is expected to result in significant absorption in the near-UV and visible regions of the spectrum. The exact position and intensity of the absorption bands would be dependent on the solvent polarity, as polar solvents can stabilize the excited state differently than nonpolar solvents.

Fluorescence Emission Spectroscopy

Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light and reached an excited electronic state. edinst.com While many aromatic molecules are fluorescent, nitrophenols often exhibit weak fluorescence or act as fluorescence quenchers. scielo.brresearchgate.net This is because the nitro groups provide efficient non-radiative decay pathways for the excited state, such as intersystem crossing to the triplet state.

Furthermore, this compound contains a bromine atom, which is a heavy atom. The presence of heavy atoms in a molecule is known to enhance spin-orbit coupling. rsc.orgnih.gov This "heavy atom effect" significantly promotes the rate of intersystem crossing from the singlet excited state (S₁) to the triplet excited state (T₁), a process that competes directly with fluorescence emission. nih.govresearchgate.net Consequently, the fluorescence quantum yield of this compound is expected to be very low. Instead of fluorescing, the molecule is more likely to either undergo non-radiative decay from the triplet state or potentially exhibit phosphorescence at low temperatures. Studies on other nitrated aromatic compounds show that they are effective at quenching the fluorescence of other molecules through processes like fluorescence resonance energy transfer (FRET). scielo.brresearchgate.net

Computational and Theoretical Chemistry of 4 Bromo 2,6 Dinitrophenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Bromo-2,6-dinitrophenol. These calculations, based on the principles of quantum mechanics, can predict molecular structure, energy, and a host of other properties with remarkable accuracy.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is widely used to investigate the properties of substituted phenolic compounds. semanticscholar.orgtci-thaijo.orgkarazin.ua For this compound, DFT methods, particularly using hybrid functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are employed to perform geometry optimization. dergipark.org.tr This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation on the potential energy surface. semanticscholar.orgkarazin.ua

Once the geometry is optimized, DFT is used to calculate the electronic structure, providing details on how electrons are distributed within the molecule. This includes the calculation of various electronic properties such as dipole moment, polarizability, and molecular electrostatic potential (MEP), which helps in identifying sites susceptible to electrophilic and nucleophilic attack. dergipark.org.tr Theoretical vibrational frequencies can also be calculated and compared with experimental data from FT-IR and FT-Raman spectroscopy to validate the computational model. dergipark.org.trresearchgate.net

| Parameter | Typical Computational Method | Information Obtained |

|---|---|---|

| Optimized Molecular Geometry | DFT/B3LYP/6-311+G(d,p) | Bond lengths, bond angles, dihedral angles of the lowest energy structure. karazin.uadergipark.org.tr |

| Electronic Energy | DFT/B3LYP/6-311+G(d,p) | Total energy of the molecule in its ground state. |

| Dipole Moment | DFT/B3LYP/6-311+G(d,p) | Measure of the molecule's overall polarity. |

| Vibrational Frequencies | DFT/B3LYP/6-311+G(d,p) | Predicted IR and Raman spectral peaks for structural confirmation. researchgate.net |

| Molecular Electrostatic Potential (MEP) | DFT/B3LYP/6-311+G(d,p) | Maps of electron density used to predict reactivity sites. dergipark.org.tr |

Ab initio methods are quantum chemical calculations derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) provide a fundamental, albeit less accurate, description of the electronic structure. For molecules like dinitrophenols, ab initio calculations have been used to study geometrical and vibrational characteristics. researchgate.net However, research on 2,4-dinitrophenol (B41442) has shown that certain ab initio methods may fail to accurately describe subtle but crucial structural features, such as the strong intramolecular hydrogen bond between the hydroxyl group and the adjacent nitro group, a feature also present in this compound. researchgate.net More advanced and computationally expensive ab initio methods, such as Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can offer higher accuracy but are less commonly applied to molecules of this size for routine calculations.

Semiempirical methods, such as AM1 and PM3, simplify quantum mechanical calculations by incorporating some parameters derived from experimental data. This makes them significantly faster than DFT or ab initio methods, allowing for the study of larger molecular systems. In the context of dinitrophenol research, semiempirical methods have been evaluated for their ability to determine molecular characteristics. researchgate.net Studies on 2,4-dinitrophenol have indicated that while some methods like PM3 may fail to describe features like hydrogen bonding, the AM1 method can provide surprisingly good agreement with experimental data for hydrogen bonding parameters. researchgate.net The applicability of these methods for this compound would likely be for initial, rapid conformational analysis or for qualitative assessments of its electronic properties, with the understanding that more accurate methods like DFT would be needed for quantitative results.

Molecular Orbital Analysis

Molecular Orbital (MO) analysis provides a detailed picture of the electron distribution and energy levels within a molecule, which is crucial for understanding its chemical reactivity and electronic transitions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.orgresearchgate.net For this compound, the electron-withdrawing nature of the two nitro groups and the bromine atom is expected to lower the energy of the LUMO, likely resulting in a relatively small HOMO-LUMO gap and indicating significant chemical reactivity. researchgate.net These energies are used to calculate global reactivity descriptors like chemical hardness, chemical potential, and the electrophilicity index. materialsciencejournal.orgnih.gov

| Parameter | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Related to ionization potential; indicates electron-donating ability. researchgate.net |

| LUMO Energy (ELUMO) | - | Related to electron affinity; indicates electron-accepting ability. researchgate.net |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. semanticscholar.org |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. nih.gov |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | μ2 / 2η | Quantifies the energy lowering due to maximal electron flow. nih.gov |

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the canonical, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons. wikipedia.orgwisc.edu This provides a clear and intuitive chemical picture of the bonding within a molecule. q-chem.com

For this compound, NBO analysis can elucidate several key features. It can quantify the hybridization of atomic orbitals involved in forming sigma (σ) and pi (π) bonds. q-chem.com Furthermore, it is a powerful tool for analyzing charge transfer and delocalization effects. researchgate.net The analysis calculates the stabilization energies associated with interactions between filled "donor" NBOs (like lone pairs or bonds) and empty "acceptor" NBOs (like antibonding orbitals). wikipedia.orgwisc.edu In this compound, significant interactions would be expected between the lone pairs on the oxygen atoms of the hydroxyl and nitro groups and the antibonding orbitals of the aromatic ring, indicating intramolecular charge transfer and resonance stabilization. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. For this compound, the MEP map highlights distinct regions of positive and negative electrostatic potential.

The analysis of related nitrophenol compounds, such as p-nitrophenol, shows that the MEP surface illustrates the distribution of charge, which is fundamental to understanding the molecule's reactivity. imist.ma In this compound, the most negative regions (typically colored red or yellow) are localized around the oxygen atoms of the two nitro (NO₂) groups and the phenolic hydroxyl (-OH) group. This is due to the high electronegativity of oxygen, which results in a significant accumulation of electron density. These sites represent the centers for electrophilic attack.

Vibrational Frequency Calculations and Spectral Assignment

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman, provides a fingerprint of a molecule based on its vibrational modes. Computational chemistry, particularly using Density Functional Theory (DFT), is instrumental in calculating these vibrational frequencies and assigning them to specific molecular motions.

For aromatic nitro compounds like 2,4-dinitrophenol, a close structural analog, DFT calculations have been successfully used to determine geometrical, energetic, and vibrational characteristics. researchgate.net Similar calculations for this compound allow for a detailed assignment of its experimental spectra.

Key vibrational modes for this compound include:

O-H Stretch: The stretching vibration of the phenolic hydroxyl group, which is often influenced by intramolecular hydrogen bonding with an adjacent nitro group.

N-O Stretches: The symmetric and asymmetric stretching vibrations of the two nitro groups, which typically appear as strong bands in the IR spectrum. Studies on 2,4-dinitrophenol place the aromatic ring-NO₂ stretching mode in the range of 1320 to 1330 cm⁻¹. researchgate.net

C-Br Stretch: The stretching vibration associated with the carbon-bromine bond.

Aromatic Ring Vibrations: C-C stretching and C-H bending modes within the benzene (B151609) ring.

The comparison between calculated and experimental frequencies allows for a precise assignment of the observed spectral bands, providing confirmation of the molecular structure and insights into intramolecular interactions, such as the strong intramolecular hydrogen bond between the hydroxyl and a neighboring nitro group. researchgate.net

Table 1: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Phenolic -OH | O-H Stretch | 3200 - 3600 |

| Nitro -NO₂ | Asymmetric Stretch | 1500 - 1600 |

| Nitro -NO₂ | Symmetric Stretch | 1300 - 1370 |

| Aromatic C=C | Ring Stretch | 1450 - 1600 |

| C-Br | C-Br Stretch | 500 - 650 |

Bond Dissociation Enthalpies (BDEs) and Energetic Considerations

Bond Dissociation Enthalpy (BDE) is the energy required to break a specific bond homolytically. It is a critical parameter for assessing the thermal stability and potential sensitivity of energetic materials. For this compound, computational methods are used to calculate the BDE for each bond in the molecule to identify the weakest link, which is often the "trigger bond" in the initiation of decomposition.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Phenolic Compounds

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physical properties, respectively. nih.gov These models are widely used for phenolic and nitroaromatic compounds to predict endpoints such as toxicity, antioxidant activity, and environmental fate. nih.govnih.gov

The development of a QSAR/QSPR model for compounds like this compound involves several steps:

Data Collection: Gathering experimental data for a series of related phenolic compounds. nih.gov

Descriptor Calculation: Computing a large number of molecular descriptors (e.g., electronic, topological, physicochemical) for each compound. researchgate.net

Model Development: Using statistical methods like multiple linear regression or machine learning to build a mathematical model linking the descriptors to the observed activity or property. researchgate.net

Validation: Rigorously validating the model's predictive power using internal and external test sets. researchgate.net

For phenolic compounds, QSAR studies have successfully modeled antioxidant activity, revealing that substituents that increase electron density on the phenolic oxygen enhance its ability to scavenge free radicals. researchgate.netresearchgate.net For nitroaromatics, QSAR models have been developed to predict toxicity against various organisms. nih.gov Such models can be used to estimate the biological and environmental impact of this compound without extensive experimental testing.

Theoretical Studies on Isomers and Derivatives, including Sensitivity and Propellant Properties

Theoretical chemistry plays a vital role in the rational design of new energetic materials by studying isomers and derivatives of known compounds. For dinitrophenol-based structures, computational studies can predict key properties related to their performance and safety as propellants or explosives.

A study on derivatives of 2-diazo-4,6-dinitrophenol (B1260509) (DDNP) used DFT to evaluate the effect of different substituent groups (-NO₂, -NH₂, -CN, etc.) on properties critical for propellants. nih.gov These properties include:

Density (ρ)

Heat of Formation (HOF)

Detonation Velocity (D) and Pressure (P)

Impact Sensitivity , often correlated with BDEs and MEP analysis. nih.gov

Such theoretical screening allows researchers to identify promising derivatives with enhanced performance (e.g., higher specific impulse) and improved safety (e.g., lower sensitivity) compared to existing compounds. nih.gov Similar computational approaches can be applied to isomers and potential derivatives of this compound to assess their suitability as energetic materials, guiding synthetic efforts toward the most promising candidates.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.gov By mapping properties onto this unique molecular surface, one can gain a deep understanding of the crystal packing and the forces that govern it.

The analysis generates a 3D Hirshfeld surface and corresponding 2D "fingerprint plots," which summarize the different types of intermolecular contacts and their relative contributions. mdpi.com For a molecule like this compound, the primary intermolecular interactions expected in the solid state would include:

Hydrogen Bonding: Between the phenolic hydroxyl group of one molecule and the nitro group oxygen of a neighboring molecule (O-H···O).

Halogen Bonding: Interactions involving the bromine atom.

π-π Stacking: Between the aromatic rings of adjacent molecules.

van der Waals Forces: A variety of weaker contacts, such as H···H, C···H, and O···H interactions. nih.gov

Environmental Research on 4 Bromo 2,6 Dinitrophenol

Degradation by Specific Microbial Strains

Bioremediation Strategies for Nitro-Aromatic Compounds in Contaminated Environments

Nitroaromatic compounds represent a significant class of recalcitrant environmental pollutants, largely originating from industrial activities such as the manufacturing of explosives, dyes, pesticides, and solvents. nih.gov Their presence in soil and water is a major concern due to their inherent toxicity and resistance to natural degradation processes. cambridge.org Bioremediation, which harnesses the metabolic capabilities of microorganisms to detoxify or mineralize these contaminants, has emerged as a cost-effective and environmentally sound approach for their removal. migrationletters.comdoi.org

Bioremediation strategies are broadly categorized as in-situ or ex-situ and can involve biostimulation, where the activity of indigenous microbial populations is enhanced by adding nutrients or electron acceptors, or bioaugmentation, which involves introducing specific microorganisms with the desired degradative capabilities to the contaminated site. migrationletters.com The optimal strategy is dependent on site-specific factors, including the type and concentration of the contaminant. nih.gov For soils with high concentrations of nitroaromatics, ex-situ methods like composting and the use of bioreactors are often employed. nih.gov Bioreactors offer the advantage of a shorter treatment time, though they are more resource-intensive than composting. nih.gov For larger areas with lower, more diffuse contamination, phytoremediation—the use of plants to remove pollutants—presents a viable in-situ option and can be used as a final "polishing" step after other treatments. nih.gov

Microbial degradation of nitroaromatics can proceed through different pathways. A common initial step, particularly under anaerobic conditions, is the reduction of the nitro groups to corresponding amino groups by nitroreductase enzymes. researchgate.netnih.gov Fungi, such as the white-rot fungus Phanerochaete chrysosporium, and various bacteria have demonstrated the ability to effectively remediate environments contaminated with these compounds. nih.govnih.gov

A notable example of bioremediation research on compounds structurally similar to 4-bromo-2,6-dinitrophenol is the degradation of 2,6-dibromo-4-nitrophenol (B181593) (2,6-DBNP). The bacterium Cupriavidus sp. strain CNP-8 can utilize 2,6-DBNP as its sole source of carbon, nitrogen, and energy. doi.org This degradation follows a specific kinetic model and involves a crucial gene cluster, hnp. doi.orgcas.cn The process is initiated by a two-component monooxygenase, HnpA/HnpB, which catalyzes the sequential removal of the nitro group (denitration) and a bromine atom (debromination) to form 6-bromohydroxyquinol (6-BHQ). doi.orgcas.cn This intermediate then undergoes ring cleavage, facilitated by the enzyme 6-BHQ 1,2-dioxygenase (HnpC). cas.cn Genetic studies have confirmed that the hnpA gene is essential for the degradation of 2,6-DBNP by this bacterium. doi.org Similarly, the herbicide dinoseb (B1670700) (2-sec-butyl-4,6-dinitrophenol) has been shown to be completely degraded under anaerobic conditions stimulated by the addition of a starchy substrate, which helps establish a suitable microbial consortium. nih.gov

Table 1: Examples of Bioremediation Strategies for Nitroaromatic Compounds

| Strategy/Organism | Target Compound(s) | Key Findings & Pathway | Reference(s) |

|---|---|---|---|

| Bacterial Degradation | |||

| Cupriavidus sp. strain CNP-8 | 2,6-dibromo-4-nitrophenol (2,6-DBNP); 2,6-dichloro-4-nitrophenol (B181596) (2,6-DCNP) | Utilizes compound as sole C, N, and energy source. Sequential denitration and debromination via HnpA/HnpB monooxygenase. | cas.cn, doi.org, nih.gov |

| Rhodococcus imtechensis RKJ300 | 4-nitrophenol, 2-chloro-4-nitrophenol, 2,4-dinitrophenol (B41442) | Utilizes compounds as sole carbon and energy sources. Involves both oxidative and reductive mechanisms. | acs.org |

| Anaerobic Microbial Consortium | Dinoseb (2-sec-butyl-4,6-dinitrophenol) | Complete degradation under anaerobic conditions stimulated by starch addition. | nih.gov |

| Alcaligenes eutrophus JMP 134 | 2,6-dinitrophenol (B26339) | Utilizes compound as sole C, N, and energy source via oxidation to 4-nitropyrogallol. | researchgate.net, nih.gov |

| Mycoremediation | |||

| Phanerochaete chrysosporium | TNT and other nitroaromatics | Effective in biological treatment systems for highly contaminated soil and water. | nih.gov |

| Caldariomyces fumago | 2-chloro-4-nitrophenol (2C4NP), 5-fluoro-2-nitrophenol (B146956) (5F2NP) | Degraded over 50% of 2C4NP and 80% of 5F2NP within 24-48 hours. | mdpi.com |

| Phytoremediation |

Comparative Environmental Behavior of Nitrophenols and Halogenated Nitrophenols

The environmental behavior of nitrophenols is significantly altered by the presence of halogen substituents on the aromatic ring. Halogenated nitrophenols (HNPs) are used in the synthesis of various industrial chemicals and are also formed as disinfection byproducts during the chlorination of water. cas.cnmdpi.com Both compound classes are of environmental concern, but their properties related to persistence, mobility, and toxicity can differ substantially.

Persistence and Degradation: Generally, the addition of electron-withdrawing nitro groups to the phenol (B47542) ring decreases the electron density of the ring, which can reduce its inherent reactivity compared to other aromatic compounds. nih.gov While simple mononitrophenols are considered inherently biodegradable under aerobic conditions, halogenation tends to increase their persistence. doi.orginchem.org For instance, HNPs exhibit relatively high persistence in aquatic environments, with slow degradation rates from processes like hydrolysis. nih.gov The number and position of halogen atoms play a key role; dibrominated nitrophenols are more resistant to microbial attack than their monobrominated counterparts. doi.org

Comparative kinetic studies show these differences clearly. The bacterium Cupriavidus sp. CNP-8, which can degrade multiple HNPs, exhibits a lower affinity and degradation rate for the more complex 2,6-dibromo-4-nitrophenol compared to 2-chloro-4-nitrophenol. doi.org In drinking water treatment processes, dihalogenated nitrophenols (2,6-DHNPs) such as 2,6-dichloro-4-nitrophenol (2,6-DCNP) and 2,6-dibromo-4-nitrophenol (2,6-DBNP) are not only resistant to conventional treatment but their concentrations can even increase during chlorination. nih.gov

Toxicity: Halogenated nitrophenols often exhibit significantly higher toxicity than their non-halogenated parent compounds. 2,6-DBNP, for example, has been shown to be dozens to hundreds of times more cytotoxic than several regulated disinfection byproducts. doi.orgcas.cn This heightened toxicity raises concerns about their impact on aquatic ecosystems and human health. cas.cn While even low environmental concentrations of highly toxic phenolic byproducts like 2,6-dihalo-4-nitrophenols may currently pose a low ecological risk, this risk could increase if their environmental concentrations rise. researchgate.net

Mobility and Sorption: The potential for soil sorption for mononitrophenols is generally low to moderate, meaning they can be mobile in soil and potentially leach into groundwater if conditions are unfavorable for biodegradation. inchem.org The introduction of halogens can alter a compound's polarity and size, thereby affecting its sorption characteristics, though specific comparative data for this compound is limited.

Table 2: Comparative Environmental Properties of Nitrophenols

| Property | Mononitrophenols (e.g., 4-Nitrophenol) | Halogenated Nitrophenols (e.g., 2,6-DBNP) | Reference(s) |

|---|---|---|---|

| Persistence | Inherently biodegradable under aerobic conditions. | Generally more persistent; resistant to hydrolysis and conventional water treatment. | nih.gov, nih.gov, inchem.org |

| Biodegradability | Readily degraded by numerous microorganisms. | More recalcitrant; degradation is slower and requires specific microbial pathways. | doi.org, inchem.org |

| Toxicity | Moderately toxic to aquatic organisms. | Often exhibit high cytotoxicity, significantly greater than non-halogenated analogues and some regulated DBPs. | cas.cn, doi.org, inchem.org |

| Formation | Industrial synthesis, atmospheric reactions. | Industrial synthesis and formation as disinfection byproducts during water chlorination. | cas.cn, cdc.gov |

| Environmental Fate Concern | Potential for groundwater contamination if degradation is slow. | Accumulation in water systems due to resistance to treatment; high toxic potential. | nih.gov, inchem.org |

Advanced Analytical Techniques for 4 Bromo 2,6 Dinitrophenol Detection and Quantification

Chromatographic Methods

Chromatography is a cornerstone of analytical chemistry, providing powerful separation capabilities essential for analyzing complex mixtures. For phenolic compounds like 4-Bromo-2,6-dinitrophenol, both liquid and gas chromatography are extensively used.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating non-volatile or thermally sensitive compounds. When coupled with a Diode Array Detector (DAD), it allows for the simultaneous quantification and spectral characterization of analytes.

An HPLC-DAD method was developed for the simultaneous detection of 17 phenolic compounds, including nitrophenols, in wastewater and surface water. mdpi.com This method uses a multiwavelength approach, with optimal detection wavelengths chosen based on the maximum absorption intensity of each compound. mdpi.com For instance, various nitrophenols show maximum absorption at 280 nm. mdpi.com The separation is typically achieved on a reverse-phase column, such as a C18 column, using a gradient elution with a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile (B52724). mdpi.com A study successfully separated 17 phenolic compounds in under 27 minutes with this approach. mdpi.com The method demonstrated excellent linearity, with correlation coefficients exceeding 0.999, and achieved low quantitation limits, ranging from 4.38 to 89.7 ng/L in surface water. mdpi.com Another HPLC-DAD method for phenol (B47542) and various nitrophenols used a monolithic column and an isocratic mobile phase of acetate (B1210297) buffer and acetonitrile, achieving separation at a flow rate of 3 mL/min. chromatographyonline.com

These established methods for various nitrophenols and chlorophenols provide a strong foundation for developing a validated HPLC-DAD procedure for this compound. The key parameters, including the stationary phase, mobile phase composition, and detection wavelength, can be optimized for this specific compound.

Table 1: HPLC-DAD Performance for Analysis of Related Phenolic Compounds This table is interactive. You can sort and filter the data.

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. Phenols, including this compound, are polar and often have low volatility, which can lead to poor chromatographic peak shape and low sensitivity. To overcome this, a derivatization step is typically employed to convert the polar hydroxyl group into a less polar, more volatile ether or ester. nih.govscielo.org.za

A common approach involves bromination derivatization, where phenols are transformed into their bromo-derivatives, extracted, and then analyzed by GC with an electron capture detector (ECD), which is highly sensitive to halogenated compounds. nih.gov Another effective method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.netpsu.edu One study on the simultaneous determination of various brominated phenols in soil optimized derivatization conditions using 20 μL of silylation reagent at room temperature. researchgate.netpsu.edu The separation was performed on a DB-XLB column, which showed excellent separation for the analytes. researchgate.netpsu.edu For some phenols, derivatization with pentafluorobenzyl bromide (PFBBr) is used, followed by GC/ECD analysis. epa.govepa.gov However, it has been noted that some dinitrophenols, like 2,4-dinitrophenol (B41442), fail to derivatize effectively with PFBBr, suggesting that silylation or methylation might be more suitable for this compound. epa.govsettek.com

Table 2: GC Derivatization and Analysis Parameters for Phenolic Compounds This table is interactive. You can sort and filter the data.

While this compound is a phenolic compound, the specified outline includes HPLC-MS/MS for related phenethylamines. This technique offers exceptional sensitivity and selectivity, making it the gold standard for trace analysis in complex matrices. fda.gov.tw Phenethylamines are a class of compounds that act as neurotransmitters and stimulants. fda.gov.twsci-hub.se

A multi-residue HPLC-MS/MS method was developed to determine 13 illicit phenethylamines in amniotic fluid. nih.govoup.com The analysis was performed on a C18 column with a mobile phase gradient of water and acetonitrile containing formic acid. nih.govoup.com Detection was achieved using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, monitoring multiple reaction monitoring (MRM) transitions for each analyte to ensure accurate identification and quantification. nih.gov Another study developed a screening method for 74 phenethylamines in urine using a phenyl-hexyl column, achieving a limit of detection of 0.5 ng/mL for all compounds. fda.gov.twnih.gov The high selectivity of tandem mass spectrometry minimizes interferences from the sample matrix, which is a significant advantage in forensic and clinical toxicology. fda.gov.tw

Table 3: HPLC-MS/MS Parameters for the Analysis of Phenethylamines This table is interactive. You can sort and filter the data.

Voltammetric Techniques for Simultaneous Determination of Phenolic Analytes

Voltammetric methods are electrochemical techniques that measure the current resulting from the application of a varying potential. They are well-suited for the analysis of electroactive compounds like phenols, which can be oxidized at an electrode surface. sciforum.netmdpi.com These methods are often simple, rapid, and cost-effective. mdpi.com

Differential Pulse Voltammetry (DPV) is a particularly sensitive technique used for determining nitrophenols. cas.cz To enhance selectivity and sensitivity, especially for the simultaneous determination of multiple phenolic compounds, chemically modified electrodes are employed. mdpi.comresearchgate.net For example, glassy carbon electrodes modified with functionalized single-walled carbon nanotubes (f-SWCNTs) and polymer coatings have been developed for the simultaneous quantification of hydroxycinnamic acids and flavanones in beverages. sciforum.netresearchgate.net These sensors can separate the oxidation peaks of structurally similar compounds, allowing for their individual quantification. sciforum.net Another approach used an automated "electronic tongue" based on a graphite-epoxy transducer with linear scan voltammetry, coupled with artificial neural networks to deconvolve the overlapping signals from a mixture of three different phenolic compounds. nih.gov This system showed good prediction capability with correlation coefficients greater than 0.964. nih.gov

Table 4: Performance of Voltammetric Sensors for Phenolic Compounds This table is interactive. You can sort and filter the data.

Spectroscopic Methods for Detection and Sensing

Spectroscopic methods, particularly those based on fluorescence, offer high sensitivity for the detection of certain classes of compounds. For dinitrophenols, fluorescence quenching is a prominent sensing mechanism.

Optical chemical sensors provide a platform for the continuous and often reversible monitoring of analytes. For dinitrophenols, sensors based on fluorescence quenching are particularly effective. colab.wsnih.govresearchgate.net In this mechanism, the analyte (the quencher) interacts with a fluorescent molecule (the fluorophore), leading to a decrease in fluorescence intensity that is proportional to the analyte's concentration. dss.go.th

One such sensor for 2,6-dinitrophenol (B26339) (2,6-DNP) was developed using a functional polyvinyl chloride (PVC) polymer containing a fluorescent curcumin (B1669340) moiety. colab.wsnih.gov The sensor membrane extracts 2,6-DNP from an aqueous solution, forming a complex with low fluorescence efficiency through hydrogen bonding. colab.wsnih.gov This sensor exhibited excellent selectivity for 2,6-DNP over other nitrophenols due to an optimal spatial geometry match for hydrogen bond formation. colab.wsnih.gov It operated at a pH of 3.50 with a detection limit of 1.0x10⁻⁶ mol/L and a fast response time of less than one minute. colab.wsnih.gov Another sensor used 3,3′,5,5′-tetramethylbenzidine dihydrochloride (B599025) as a fluorimetric reagent for the determination of 2,4-dinitrophenol, achieving a very low detection limit of 1.0 x 10⁻⁸ mol/L. dss.go.th The quenching of the fluorophore's signal increased with higher concentrations of the dinitrophenol. dss.go.th These findings demonstrate the high sensitivity and selectivity achievable with fluorescence quenching-based sensors for dinitrophenols, a principle directly applicable to this compound.

Table 5: Characteristics of Fluorescence Quenching Sensors for Dinitrophenols This table is interactive. You can sort and filter the data.

Applications in Advanced Organic Synthesis and Material Science Research

4-Bromo-2,6-dinitrophenol as a Key Intermediate in Complex Organic Synthesis

This compound is a valuable intermediate in the synthesis of more complex organic molecules due to its distinct chemical functionalities. smolecule.com The presence of a hydroxyl group, two electron-withdrawing nitro groups, and a reactive bromine atom on the aromatic ring allows for a variety of chemical transformations. smolecule.com It serves as a foundational building block in the production of dyes, pigments, and pharmaceuticals. ontosight.ai

The synthesis of this compound itself highlights its position within a multi-step synthetic pathway. One documented method involves the nitration of 4-Bromo-2-nitrophenol using fuming nitric acid, demonstrating how it is built from simpler precursors. chemicalbook.com

A typical laboratory synthesis is detailed below:

| Reactant | Reagent | Solvent | Reaction Time | Product | Yield |

|---|---|---|---|---|---|

| 4-Bromo-2-nitrophenol | Fuming nitric acid | Dichloromethane (B109758) | 3 hours | This compound | 53% |

Data from a documented synthesis procedure. chemicalbook.com

Once synthesized, the compound's reactivity can be harnessed. The nitro groups can be reduced to form amino groups, and the phenolic hydroxyl group can undergo esterification. smolecule.com These reactions underscore the compound's versatility as a cornerstone for constructing more elaborate chemical structures in synthetic organic chemistry. smolecule.com

Derivatization for Specialty Chemicals and Functional Materials

The strategic placement of functional groups on the this compound molecule makes it a prime candidate for derivatization into specialty chemicals and functional materials. The process of derivatization involves chemically modifying the existing molecule to create new compounds with tailored properties. Its utility has been noted in the development of novel materials possessing specific chemical characteristics.

The primary routes for derivatization stem from the reactivity of its core components: the phenol (B47542) group, the nitro groups, and the bromine atom. These reactions allow for the synthesis of a diverse range of derivatives.

Possible Derivatization Reactions of this compound

| Functional Group | Reaction Type | Potential Reagents | Resulting Structure |

|---|---|---|---|

| Phenolic Hydroxyl | Esterification | Carboxylic acids/Acid chlorides | Phenolic Esters |

| Nitro Groups | Reduction | Iron or Tin in acid | Diamino-bromophenol |

| Bromine Atom | Nucleophilic Substitution | Various nucleophiles | Substituted dinitrophenols |

| Aromatic Ring | Further Nitration | Strong acidic conditions | More complex nitro derivatives |

Based on typical reactions of phenolic compounds and aromatic halides. smolecule.com

Through these transformations, this compound can be used as a precursor for specialty chemicals like dyes and pigments. ontosight.ai For instance, the reduction of the nitro groups to amines would yield a compound that could serve as a diazo component in the synthesis of azo dyes. Similarly, substitution of the bromine atom can introduce new functionalities, altering the electronic and physical properties of the molecule for applications in functional materials.

Research into Biochemical Interactions and Metabolic Pathway Modulation

This compound is a compound of interest in biochemical research, particularly for investigating enzyme inhibition and the modulation of metabolic pathways. smolecule.com Like other dinitrophenols, it is recognized for its ability to disrupt metabolic processes, specifically by uncoupling oxidative phosphorylation. This action interferes with the cell's primary mechanism for energy production.

While extensive metabolic data on this compound is limited, research on structurally similar compounds provides significant insight into its probable biochemical behavior. Studies on 2-bromo-4,6-dinitroaniline (B162937) (BDNA), a related azo dye pollutant, have shown it can induce significant hepatotoxicity in rats. nih.gov This toxicity is linked to the disruption of pathways involved in liver inflammation, fat accumulation (steatosis), and bile flow (cholestasis). nih.gov

Furthermore, the metabolism of nitrophenols has been studied in microorganisms. Certain bacteria have evolved specific catabolic pathways to degrade compounds like 2,4-dinitrophenol (B41442) and 2,6-dinitrophenol (B26339). nih.gov For example, the degradation of 2,6-dinitrophenol can be initiated by a dioxygenase enzyme that oxidizes the compound, leading to the removal of a nitro group. nih.gov Research on the metabolism of other brominated aromatic compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), has identified pathways including deamination followed by oxidation or reduction. researchgate.net These findings suggest that the metabolic fate of this compound in biological systems would likely involve reduction of the nitro groups and potential modification or cleavage of the aromatic ring.

Role in the Synthesis of Other Phenolic Derivatives for Research Purposes

The utility of this compound extends to its role as a starting material for the synthesis of other, often more complex, phenolic derivatives for research applications. Its defined structure provides a reliable platform for systematic chemical modification, allowing researchers to create a library of related compounds to study structure-activity relationships.

The synthesis of this compound itself, often achieved through the nitration of 4-bromo-2-nitrophenol, is a key step in accessing this class of compounds. chemicalbook.com Once obtained, it can undergo various reactions typical of phenols and nitro-substituted aromatics. uomustansiriyah.edu.iq For example, the hydroxyl group can be converted into an ether, and the aromatic ring can undergo further substitution under specific conditions. smolecule.comuomustansiriyah.edu.iq

An illustrative parallel is the synthesis of 2-chloro-4:6-dinitrophenol, which can then be reduced to form 2-chloro-4-nitro-6-aminophenol. scispace.com This type of sequential reaction—nitration followed by reduction—demonstrates how a simple halogenated nitrophenol can be a precursor to a variety of substituted aminophenols, which are themselves valuable research chemicals. scispace.com By applying similar principles, researchers can use this compound to generate novel brominated and aminated phenolic structures for further scientific investigation. smolecule.com

Investigation of Related Nitrophenols in Explosive and Propellant Chemistry

While this compound is not primarily known as an explosive, its chemical structure places it within the broader class of nitrophenols, which are significant in the field of energetic materials. rsc.org The chemistry of many explosives is fundamentally based on organic molecules containing multiple nitro groups, which act as oxidizers, bonded to a carbon-based fuel framework. ias.ac.in

The most famous related compound is 2,4,6-trinitrophenol, also known as picric acid, which is a well-documented explosive produced from the nitration of phenol. uomustansiriyah.edu.iqrsc.org The presence of nitro groups on an aromatic ring is a common feature in many energetic compounds used in both military and civilian applications. researchgate.netscielo.br

Research in this area often focuses on the properties of various polynitro-aromatic compounds. The table below lists several related nitrophenols and nitroaromatics that are relevant in the context of energetic materials research.

| Compound Name | Molecular Formula | Key Characteristics/Relevance |

| 2,4-Dinitrophenol | C₆H₄N₂O₅ | An explosive precursor and a known metabolic uncoupler. nih.govuomustansiriyah.edu.iq |

| 2,6-Dinitrophenol | C₆H₄N₂O₅ | A dinitrophenol isomer studied for its metabolic pathways. nih.gov |

| 2,4,6-Trinitrophenol (Picric Acid) | C₆H₃N₃O₅ | A powerful explosive synthesized from phenol. uomustansiriyah.edu.iqrsc.org |

| 4-Chloro-2,6-dinitrophenol | C₆H₃ClN₂O₅ | A structurally similar halogenated dinitrophenol. sorbonne-universite.fr |

| 2,4,6-Trinitrotoluene (TNT) | C₇H₅N₃O₆ | A benchmark military explosive. researchgate.net |

| 2,4-Dinitrotoluene (DNT) | C₇H₆N₂O₄ | An ingredient in propellants and a precursor to TNT. researchgate.net |

The investigation of these compounds helps scientists understand how the number and position of nitro groups, as well as the presence of other substituents like halogens, affect properties such as detonation velocity, stability, and sensitivity. ias.ac.inscielo.br Therefore, the study of compounds like this compound contributes to the fundamental knowledge base of energetic chemistry, even if it is not used directly as an explosive itself.

Future Research Directions and Emerging Paradigms for 4 Bromo 2,6 Dinitrophenol Studies

Exploration of Novel Catalytic Systems for Efficient Synthesis

The synthesis of 4-Bromo-2,6-dinitrophenol has traditionally been achieved through methods such as the nitration of 4-bromo-2-nitrophenol. smolecule.comchemicalbook.com One documented method involves reacting 4-Bromo-2-nitrophenol with fuming nitric acid in dichloromethane (B109758). chemicalbook.com However, the pursuit of more efficient, selective, and environmentally benign synthetic routes remains a key research focus.

Future research is geared towards the development and application of novel catalytic systems. These include:

Nanocatalysts: The use of metal nanoparticles, such as silver (Ag) nanoparticles anchored on nickel oxide (NiO) octahedrons, has shown excellent catalytic activity in the reduction of various nitro-substituted phenols. nih.gov Such catalysts could be adapted and optimized for the selective synthesis of this compound.

Dioxomolybdenum(VI) Complexes: These complexes have demonstrated catalytic properties in sulfoxidation reactions and represent a class of catalysts that could be explored for the selective oxidation and nitration steps in the synthesis of brominated nitrophenols. semanticscholar.org

The development of these advanced catalytic systems aims to provide more economical and sustainable pathways for the production of this compound and its derivatives. paspk.org

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry offers powerful tools to elucidate the intricate relationship between the molecular structure of this compound and its chemical reactivity. Density Functional Theory (DFT) is a prominent method used for these investigations. ijcce.ac.irmdpi.com

Key areas of future computational research include:

Predicting Reaction Mechanisms: DFT calculations can be employed to model reaction pathways for the synthesis and degradation of this compound, helping to identify transition states and intermediates. This can provide valuable insights for optimizing reaction conditions.

Elucidating Spectroscopic Properties: Theoretical calculations of infrared (IR), UV-Visible, and Nuclear Magnetic Resonance (NMR) spectra can aid in the characterization of this compound and its derivatives. ijcce.ac.iruin-alauddin.ac.id For instance, DFT has been used to calculate the optimized geometries and IR spectra of similar nitrophenol compounds. ijcce.ac.ir

Understanding Electronic Structure: The electronic properties of this compound, governed by the interplay of the electron-donating hydroxyl group and the electron-withdrawing nitro and bromo groups, can be modeled to predict its reactivity in various chemical transformations.

Investigating Intermolecular Interactions: Computational models can simulate the interactions of this compound with other molecules, such as solvents or biological targets, which is crucial for understanding its behavior in different environments and its potential biological activity. mdpi.com

Advanced computational studies, such as those utilizing Time-Dependent Density Functional Theory (TD-DFT), can also probe the excited-state dynamics of nitrophenols, offering insights into their photochemical behavior. mdpi.com

Development of Targeted Environmental Remediation Technologies

The presence of halogenated organic compounds, including brominated phenols, in the environment is a significant concern due to their potential toxicity and persistence. nih.govresearchgate.netmdpi.com Consequently, the development of effective remediation technologies for compounds like this compound is a critical area of research.

Emerging remediation strategies focus on:

Advanced Oxidation Processes (AOPs): Technologies like treatment with ferrate(VI) have shown promise in degrading various organic pollutants, including nitrophenols. core.ac.uk The effectiveness of ferrate is influenced by factors such as pH and dosage. core.ac.uk

Bioremediation: The use of microorganisms capable of degrading halogenated organic compounds is a sustainable approach. mdpi.com Research into identifying and engineering microbial consortia with specific enzymatic machinery for the dehalogenation and degradation of brominated phenols is ongoing. mdpi.com